4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O2. It is a clear, colorless liquid used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and trifluoromethoxy groups, making it valuable in various chemical reactions and industrial applications .
Wirkmechanismus
Target of Action
This compound is an organic building block, often used in chemical synthesis . The specific targets would depend on the context of its use in a particular synthetic pathway.
Action Environment
The action of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and selectivity of the reactions it participates in.
Biochemische Analyse
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are essential in organic synthesis . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of reactive intermediates, which further participate in biochemical pathways . These interactions are vital for the compound’s role in biochemical processes, influencing its reactivity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions are fundamental to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical activities . Additionally, the long-term exposure of cells to the compound can result in adaptive responses, altering cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported across cell membranes by active transport mechanisms, leading to its distribution in various cellular compartments. These interactions are vital for the compound’s overall function and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the benzoic acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the output and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 4-Chloro-3-(trifluoromethoxy)benzoyl group into aromatic compounds.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 4-Chloro-3-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions to facilitate the acylation reaction.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used for hydrolysis reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Aromatic Ketones: Resulting from Friedel-Crafts acylation.
4-Chloro-3-(trifluoromethoxy)benzoic acid: Produced through hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)benzoyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-3-(trifluoromethyl)benzoyl chloride: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, affecting its chemical properties and reactivity.
Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Biologische Aktivität
Overview
4-Chloro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF3O2) is an organic compound recognized for its diverse applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural features, including both chloro and trifluoromethoxy groups, confer significant reactivity and biological activity.
The biological activity of this compound primarily stems from its ability to participate in various biochemical reactions. This compound can undergo nucleophilic substitution reactions, impacting enzyme activity and cellular processes. It interacts with several biomolecules, influencing signaling pathways and gene expression.
Key Mechanisms:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to the formation of amides, esters, and thioesters.
- Enzyme Interaction : It can bind to specific enzymes, potentially inhibiting or activating their functions.
- Metabolic Pathways : Engages with cytochrome P450 enzymes for biotransformation, affecting drug metabolism and detoxification processes.
Cellular Effects
The compound's effects on cellular functions are notable:
- Cell Signaling : Modulates pathways that regulate cell growth and apoptosis.
- Gene Expression : Influences transcription factors that govern gene regulation.
- Metabolic Function : Affects cellular metabolism by altering enzyme activities.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : May enhance metabolic functions and enzyme activity.
- High Doses : Could lead to cytotoxic effects, necessitating careful dosage management in therapeutic applications.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various substituted benzoic acids, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .
- Antiviral Activity : Modifications of the trifluoromethoxy group have shown enhanced antiviral properties against SARS-CoV-2. The introduction of electron-withdrawing groups improved potency compared to similar compounds lacking these features .
Research Applications
This compound is utilized across various fields:
- Pharmaceuticals : As a precursor in synthesizing drugs targeting specific diseases.
- Agriculture : In developing agrochemicals that require specific biochemical interactions for efficacy.
- Chemical Synthesis : Serves as a versatile building block for creating complex organic molecules.
Toxicological Profile
While the compound exhibits promising biological activities, it also poses certain risks:
- Irritation Potential : Exposure can lead to respiratory irritation and other symptoms akin to reactive airways dysfunction syndrome (RADS), highlighting the need for safety precautions during handling .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form new chemical entities |
Enzyme Interaction | Modulates enzyme functions influencing metabolic pathways |
Cytotoxicity | Exhibits varying levels of cytotoxicity against different cell lines |
Antiviral Activity | Enhanced potency against viral infections with structural modifications |
Metabolic Pathway Engagement | Involvement with cytochrome P450 enzymes affecting drug metabolism |
Eigenschaften
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDQZTVJVDRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252717 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-55-6 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.